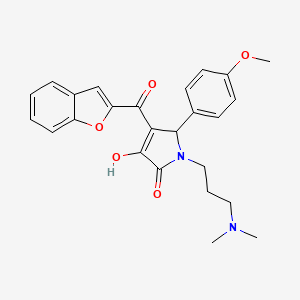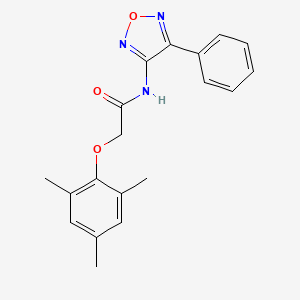![molecular formula C15H12I2O2 B2723384 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 361465-06-7](/img/structure/B2723384.png)
3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde, also known as DIBO, is a chemical compound with potential applications in various fields of research and industry1. It has a molecular formula of C15H12I2O2 and a molecular weight of 478.0681.
Synthesis Analysis
The synthesis of 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde is not explicitly mentioned in the search results. However, related compounds such as 4-methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde2 and 3-[(4-methylbenzyl)oxy]benzaldehyde3 are mentioned, suggesting that similar synthetic routes may be applicable.Molecular Structure Analysis
The molecular structure of 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde comprises of a benzaldehyde core substituted with two iodine atoms at the 3 and 5 positions and a 4-methylbenzyl ether group at the 4 position1.
Chemical Reactions Analysis
The specific chemical reactions involving 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde are not detailed in the search results. However, given its structure, it could potentially undergo reactions typical of aromatic aldehydes and ethers.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde are not fully detailed in the search results. It is known that it has a molecular weight of 478.0681.Applications De Recherche Scientifique
Synthesis and Catalysis
Oppenauer's Oxidation : A study by Borzatta et al. (2009) explored the synthesis of heliotropine via Oppenauer's oxidation of piperonyl alcohol using various catalysts, highlighting the role of 3,4-Methylenedioxybenzaldehyde in fragrance and pharmaceutical preparations (Borzatta et al., 2009).
Novel Triazol-5-One Derivatives : Yüksek et al. (2015) synthesized compounds using 4-(4-methylbenzoxy)benzaldehyde, demonstrating its utility in the creation of novel chemical entities with potential antioxidant activities (Yüksek et al., 2015).
Regioselective Protection : Plourde and Spaetzel (2002) conducted a study on the regioselective protection of the hydroxyl group in 3,4-dihydroxy-benzaldehyde, an approach that is essential in synthetic chemistry (Plourde & Spaetzel, 2002).
Pharmaceutical Applications
Chiral Aminonaphthols : Liu et al. (2001) explored the use of optically active aminonaphthol, derived from benzaldehyde, in the enantioselective synthesis of secondary alcohols, demonstrating the potential pharmaceutical applications (Liu et al., 2001).
Bioproduction of Benzaldehyde : Craig and Daugulis (2013) examined the bioproduction of benzaldehyde using Pichia pastoris, indicating its significance in the flavor industry (Craig & Daugulis, 2013).
Chemical Reactions and Properties
Oxidation of Benzyl Phenyl Sulfides : Lai et al. (2002) studied the oxidation of methoxy substituted benzyl phenyl sulfides, revealing insights into the reaction mechanisms of similar compounds (Lai et al., 2002).
Catalytic Oxidation of Toluene : Zhu (1990) investigated the oxidation of intermediates like benzaldehyde in the catalytic oxidation of toluene, an essential process in organic chemistry (Zhu, 1990).
Safety And Hazards
Specific safety and hazard information for 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde is not provided in the search results. However, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition4.
Orientations Futures
The future directions for 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde are not explicitly mentioned in the search results. However, its potential applications in various fields of research and industry are highlighted1, suggesting that future work could explore these applications further.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature or consult with a chemical expert.
Propriétés
IUPAC Name |
3,5-diiodo-4-[(4-methylphenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O2/c1-10-2-4-11(5-3-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVQUWRMZFKATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2723302.png)


![2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2723305.png)
![1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2723306.png)
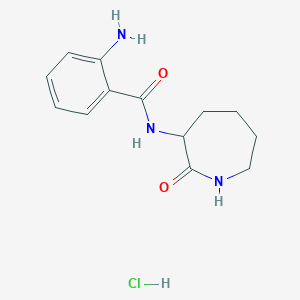
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2723313.png)
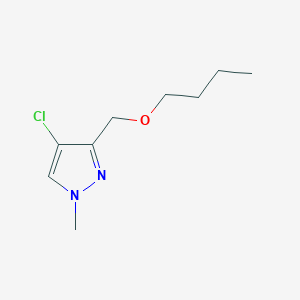
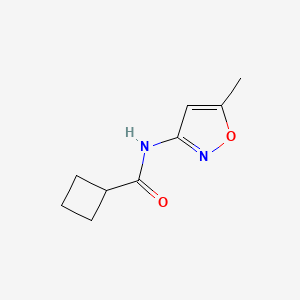
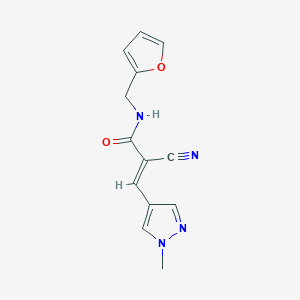
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2723320.png)
